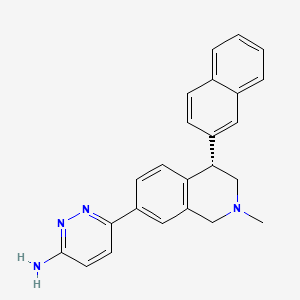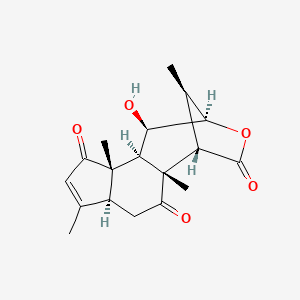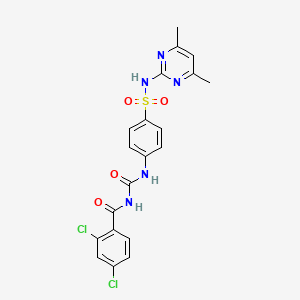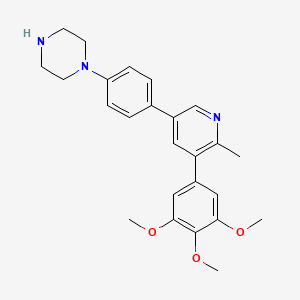
Liafensine
Vue d'ensemble
Description
Liafensine, also known as BMS-820836, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) which was under development by Bristol-Myers Squibb for the treatment of major depressive disorder. Though it demonstrated comparable effectiveness to escitalopram and duloxetine in phase II clinical trials, development was terminated in 2013 because liafensine failed to show superior effectiveness relative to these drugs, a decision that was made likely based on its increased capacity for side effects as well as potential for abuse.
Applications De Recherche Scientifique
1. Role in Neurotransmitter Uptake Inhibition
Liafensine, identified as a monoamine reuptake inhibitor, has been extensively studied for its effects on neurotransmitter uptake. Nomifensine, a similar compound, significantly inhibits the uptake of noradrenaline (NA) and dopamine (DA) but is a relatively weaker inhibitor of serotonin (5-HT) uptake. This suggests that liafensine may share similar properties, potentially affecting mood and behavior through its action on these neurotransmitters (Tuomisto, 1977).
2. Impact on Weight Management
Research on Tesofensine, a drug closely related to liafensine, indicates its potent appetite suppressive effect, primarily through the inhibition of monoamine reuptake. This mechanism suggests a potential application of liafensine in obesity management. Studies demonstrate that tesofensine-induced hypophagia (reduced food intake) is mediated by stimulating α1 adrenoceptor and dopamine D1 receptor pathways, which might be an effect shared by liafensine (Axel et al., 2010).
3. Application in Parkinsonism Management
Nomifensine has been studied for its application in treating Parkinsonism. It facilitates dopaminergic and noradrenergic transmission, showing a moderate therapeutic effect in patients with Parkinsonism. This provides insights into the potential of liafensine in managing similar conditions, given its related pharmacological profile (Teychenné et al., 1977).
4. Effects on Dopamine Transporter Occupancy
Tesofensine, being a monoamine reuptake inhibitor like liafensine, has shown effects on dopamine transporter (DAT) occupancy. This occupancy is dose-dependent, suggesting that liafensine might also affect dopamine levels in the brain, which could have implications for treating disorders related to dopamine dysregulation (Appel et al., 2014).
5. Modulation of Brain Derived Neurotrophic Factor (BDNF)
Liafensine, like tesofensine, may have an impact on neurotrophic factors. Studies have shown that chronic treatment with tesofensine increases BDNF mRNA in certain brain regions. This suggests that liafensine could have a role in modulating neurotrophic factors, potentially contributing to its antidepressant effects (Larsen et al., 2007).
6. Interaction with Amine Uptake Mechanisms
Nomifensine's structure and function provide insights into the potential mechanisms of liafensine. Its ability to inhibit amine uptake mechanisms, particularly those related to dopamine and noradrenaline, underscores its relevance in neurological research and potential therapeutic applications (Schacht & Heptner, 1974).
Propriétés
Numéro CAS |
1198790-53-2 |
|---|---|
Nom du produit |
Liafensine |
Formule moléculaire |
C24H22N4 |
Poids moléculaire |
366.468 |
Nom IUPAC |
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
Clé InChI |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
SMILES |
NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-820836; BMS 820836; BMS820836; Liafensine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)



![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
